1-(3,5-Difluoro-4-methoxyphenyl)ethanone

Description

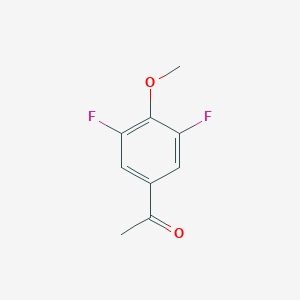

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJZNFJFMAKGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371744 | |

| Record name | 3',5'-Difluoro-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-79-3 | |

| Record name | 3',5'-Difluoro-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoro-4-methoxyphenyl)ethanone is an aromatic ketone that holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts distinct electronic and steric properties that can influence molecular interactions and metabolic stability. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for its analysis. While specific experimental data for some properties of this compound are not extensively documented in publicly accessible literature, this guide consolidates the known information and provides context through data on analogous compounds.

Core Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. This includes both computationally predicted and, where available, experimental data.

Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 170570-79-3[1] |

| Molecular Formula | C₉H₈F₂O₂[1] |

| Molecular Weight | 186.16 g/mol[1] |

| IUPAC Name | This compound |

| SMILES | CC(=O)C1=CC(F)=C(OC)C(F)=C1[1] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | The related compound, 1-(3-fluoro-4-methoxyphenyl)ethanone, has a melting point of 92-94 °C.[2] |

| Boiling Point | Data not available | The related compound, 1-(3-fluoro-4-methoxyphenyl)ethanone, has a boiling point of 147-148 °C at 20 mmHg.[2] |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, acetone, and acetonitrile. Limited solubility in water is anticipated. | Based on the properties of similar aromatic ketones. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computationally derived.[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.176 | Computationally derived.[1] |

| Hydrogen Bond Donors | 0 | Computationally derived.[1] |

| Hydrogen Bond Acceptors | 2 | Computationally derived.[1] |

| Rotatable Bonds | 2 | Computationally derived.[1] |

Experimental Protocols

General Synthesis Approach

A plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.

Reaction:

Illustrative Procedure:

-

To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an appropriate anhydrous solvent (e.g., dichloromethane), the acetylating agent (e.g., acetyl chloride) is added dropwise.

-

A solution of 1,3-difluoro-2-methoxybenzene in the same solvent is then added slowly to the reaction mixture, maintaining the low temperature.

-

The reaction is stirred at room temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration. The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of different types of carbon atoms in the molecule. The carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

-

¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into a mass spectrometer. Electron Ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns. Electrospray Ionization (ESI) could be used to determine the accurate mass and confirm the molecular formula.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Analysis: Acquire the IR spectrum to identify the characteristic functional groups. Key expected peaks would include a strong carbonyl (C=O) stretch for the ketone, C-O stretches for the ether, and C-F stretches.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any known signaling pathways. As a small molecule, its biological activity would need to be determined through screening and further pharmacological studies. The diagram below represents a generic framework for investigating the potential biological activity of a novel compound.

Conclusion

This compound is a compound with potential for further investigation in various scientific fields, particularly in drug development. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the foundational information that is currently known. The general experimental protocols and logical workflows presented here offer a solid framework for researchers to synthesize, characterize, and evaluate the biological significance of this and similar molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.

References

Technical Guide: 1-(3,5-Difluoro-4-methoxyphenyl)ethanone (CAS 170570-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. Its structural features, including the difluorinated methoxyphenyl ring, suggest potential for modulation of biological targets through specific electronic and steric interactions. This technical guide provides a consolidated overview of its known properties, a plausible synthetic route, and a discussion of its potential, though currently undocumented, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is compiled from chemical supplier information.

| Property | Value | Source |

| CAS Number | 170570-79-3 | - |

| Molecular Formula | C₉H₈F₂O₂ | - |

| Molecular Weight | 186.16 g/mol | - |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |

Synthesis

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the acetylation of 2,6-difluoroanisole using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve high yields and purity.

-

Reaction Setup: To a cooled (0 °C), stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add acetyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: To this mixture, add a solution of 2,6-difluoroanisole in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water or dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of publicly available data on the specific biological activities of this compound. However, the structural motifs present in this molecule are found in compounds with known pharmacological properties.

-

Enzyme Inhibition: The difluorinated methoxyacetophenone core is a feature in some enzyme inhibitors. Fluorine atoms can alter the electronic properties of the molecule and participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site. For instance, other substituted acetophenone derivatives have been investigated as inhibitors of enzymes such as 5-lipoxygenase, which is involved in inflammatory pathways.

-

Receptor Modulation: Aromatic ketones with specific substitution patterns can act as ligands for various receptors. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group create a unique electronic profile that could lead to selective binding to receptor subtypes.

-

Drug Development Intermediate: Given its structure, this compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The ketone functionality can be readily modified to introduce further diversity and build elaborate molecular architectures.

It is important to emphasize that without experimental data, the biological profile of this compound remains speculative. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its potential therapeutic applications.

Safety Information

Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While specific biological data is currently unavailable, its synthesis is achievable through established methods like Friedel-Crafts acylation. This guide provides a foundational understanding of this compound to support future research and development endeavors. Further experimental work is necessary to fully characterize its properties and potential applications.

Molecular structure and weight of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthetic approach for 1-(3,5-Difluoro-4-methoxyphenyl)ethanone. This compound is of interest to researchers in medicinal chemistry and drug discovery as a potential building block or intermediate in the synthesis of more complex molecules.

Molecular Properties and Structure

This compound is an aromatic ketone characterized by a difluorinated phenyl ring substituted with a methoxy and an acetyl group. The presence of fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of bioactive compounds.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| SMILES | CC(C1=CC(F)=C(OC)C(F)=C1)=O | [1] |

| CAS Number | 170570-79-3 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP | 2.176 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic route can be proposed based on standard organic chemistry reactions for analogous compounds. A plausible approach is the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.

Objective: To synthesize this compound from 1,3-difluoro-2-methoxybenzene.

Materials:

-

1,3-difluoro-2-methoxybenzene

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous dichloromethane (DCM) as a solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis under anhydrous conditions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lewis Acid: Aluminum chloride is carefully added to the solvent, and the mixture is stirred until the solid is suspended.

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C, to form the acylium ion complex.

-

Addition of Substrate: A solution of 1,3-difluoro-2-methoxybenzene in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and then adding a dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

The following diagram illustrates the logical flow of the generalized synthetic protocol described above.

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Ketone Derivatives of C9H8F2O2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ketone derivatives with the molecular formula C9H8F2O2. The primary focus is on the isomers of difluorophenyl hydroxypropanones, which are key intermediates in the synthesis of various pharmaceutically active compounds. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making these compounds of high interest in medicinal chemistry.

Isomers of C9H8F2O2 Ketone Derivatives

The ketone derivatives of C9H8F2O2 are primarily isomers of 1-(difluorophenyl)-2-hydroxypropan-1-one and 1-(difluorophenyl)-3-hydroxypropan-1-one. The positioning of the two fluorine atoms on the phenyl ring gives rise to a number of positional isomers.

Data Presentation

Table 1: Isomers of 1-(Difluorophenyl)-2-hydroxypropan-1-one

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |

| 1-(2,3-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |

| (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one[1][2] | C9H8F2O2 | 186.16 | 260.2 ± 25.0[2] | 1.294 ± 0.06[2] | 12.55 ± 0.20[2] |

| 1-(2,5-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |

| 1-(2,6-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |

| 1-(3,4-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |

| 1-(3,5-Difluorophenyl)-2-hydroxypropan-1-one | C9H8F2O2 | 186.16 | 260.2 ± 25.0 | 1.294 ± 0.06 | 12.55 ± 0.20 |

Table 2: Isomers of 1-(Difluorophenyl)-3-hydroxypropan-1-one

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |

| 1-(2,3-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |

| 1-(2,4-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |

| 1-(2,5-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |

| 1-(2,6-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |

| 1-(3,4-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |

| 1-(3,5-Difluorophenyl)-3-hydroxypropan-1-one | C9H8F2O2 | 186.16 | Data not available | Data not available | Data not available |

Note: Predicted data is based on computational models and may differ from experimental values.

Another potential isomer is a hydroxy-substituted difluoropropiophenone:

Table 3: Other Isomers

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Exact Mass |

| 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one[3] | C9H8F2O2 | 186.15[3] | 1.9[3] | 186.04923582[3] |

| 1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one[4] | C9H8F2O2 | 186.15[4] | 1.9[4] | 186.04923582[4] |

Experimental Protocols

The synthesis of these target compounds can be achieved through a two-step process: Friedel-Crafts acylation to form the corresponding difluoropropiophenone, followed by α-hydroxylation.

Synthesis of 1-(Difluorophenyl)propan-1-one via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of a difluorobenzene with propanoyl chloride.

Materials:

-

Appropriate difluorobenzene (e.g., 1,2-difluorobenzene, 1,3-difluorobenzene, or 1,4-difluorobenzene)

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Difluorobenzene: Add the difluorobenzene (1.0 equivalent) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1-(difluorophenyl)propan-1-one.

Synthesis of 1-(Difluorophenyl)-2-hydroxypropan-1-one via α-Hydroxylation

This protocol describes the α-hydroxylation of a 1-(difluorophenyl)propan-1-one using m-chloroperoxybenzoic acid (m-CPBA) in a Rubottom oxidation-type reaction after conversion to its silyl enol ether.

Materials:

-

1-(Difluorophenyl)propan-1-one (from step 2.1)

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Formation of Silyl Enol Ether: In a dry flask under an inert atmosphere, dissolve the 1-(difluorophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF. Add triethylamine (1.5 equivalents) followed by the dropwise addition of chlorotrimethylsilane (1.2 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up of Silyl Enol Ether: Quench the reaction with cold water and extract with a mixture of hexane and ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude silyl enol ether is often used in the next step without further purification.

-

Oxidation: Dissolve the crude silyl enol ether in DCM and cool to 0 °C. Add m-CPBA (1.1 equivalents) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.

-

Quenching and Work-up: Quench the reaction by adding saturated sodium sulfite solution. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 1-(difluorophenyl)-2-hydroxypropan-1-one.

Signaling Pathways and Experimental Workflows in Drug Development

The development of novel ketone derivatives as potential drug candidates follows a structured workflow from initial discovery to clinical trials. This process involves a multidisciplinary approach to identify, optimize, and validate the safety and efficacy of a new chemical entity.

Small Molecule Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of a small molecule drug candidate.

References

- 1. anaxlab.com [anaxlab.com]

- 2. 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- | 126918-16-9 [chemicalbook.com]

- 3. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 164772457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 1-(3,5-Difluoro-4-methoxyphenyl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. This document details available physicochemical properties, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.

Core Compound Data

| Parameter | Value | Source |

| Chemical Name | This compound | ChemScene |

| Synonym | 3',5'-Difluoro-4'-methoxyacetophenone | ChemScene |

| CAS Number | 170570-79-3 | ChemScene[1][2] |

| Molecular Formula | C₉H₈F₂O₂ | ChemScene[1] |

| Molecular Weight | 186.16 g/mol | ChemScene[1] |

Spectroscopic Data

Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound. The following tables present predicted data based on standard spectroscopic principles and computational models. These predictions are intended to serve as a reference for researchers in the absence of experimental spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 2H | H-2, H-6 (Aromatic) |

| ~4.0 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~158 (dd) | C-3, C-5 (CF) |

| ~140 (t) | C-4 (C-O) |

| ~128 (t) | C-1 |

| ~112 (dd) | C-2, C-6 |

| ~62 | -OCH₃ |

| ~26 | -COCH₃ |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from carbon-fluorine coupling.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1100 | Strong | C-F stretch |

| ~1050 | Medium | C-O-C stretch (symmetric) |

Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 171 | 80 | [M - CH₃]⁺ |

| 143 | 40 | [M - COCH₃]⁺ |

| 115 | 30 | [M - COCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of the deuterated solvent.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform to the raw data.

-

Perform phase and baseline corrections to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film Method

Materials:

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Sample (a few milligrams)

-

Pipette

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

-

Apply a drop of the resulting solution onto the surface of a clean salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (of the clean salt plate).

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background to provide the spectrum of the compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

Mass Spectrometer with an EI source

-

Sample (in a volatile solvent or as a solid for direct insertion)

Procedure:

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for solutions.

-

-

Ionization:

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).[3]

-

This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound such as this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoro-4-methoxyphenyl)ethanone is an aromatic ketone of interest in medicinal chemistry and materials science. Its fluorinated methoxyphenyl moiety suggests potential for unique biological activity and metabolic stability. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, formulation, and manufacturing. This document provides a comprehensive overview of the predicted solubility and stability characteristics of this compound and outlines the methodologies for their experimental determination.

Physicochemical Properties

Below is a summary of the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | ChemScene |

| Molecular Weight | 186.16 g/mol | ChemScene |

| Appearance | White to off-white solid (predicted) | --- |

| LogP (predicted) | 2.176 | ChemScene |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its handling and formulation.

3.1. Predicted Solubility

Based on its structure—a moderately polar ketone with a hydrophobic difluorinated aromatic ring—this compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents. The predicted octanol-water partition coefficient (LogP) of 2.176 indicates a preference for lipophilic environments.[1]

The following table presents the estimated solubility of this compound in various common solvents. These are qualitative predictions and should be confirmed by experimental analysis.

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble | The hydrophobic surface area of the difluorobenzene ring dominates over the polar ketone and methoxy groups. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | Similar to water, with minimal expected impact from physiological pH as the molecule lacks ionizable groups. |

| Ethanol | Soluble | The ethanol molecule has both polar and non-polar characteristics, allowing it to interact favorably with the ketone and the aromatic ring. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can solvate the compound. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the ketone functionality. |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography for similar compounds. |

| Chloroform | Soluble | A non-polar organic solvent that can interact well with the aromatic ring. |

| Hexane | Sparingly Soluble | A non-polar solvent; solubility is expected to be limited due to the presence of the polar ketone and methoxy groups. |

3.2. Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Sampling and Dilution: A clear aliquot of the supernatant is carefully removed and diluted with an appropriate solvent.

-

Quantification: The concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

.dot

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

4.1. Predicted Stability

-

Thermal Stability: The presence of strong carbon-fluorine bonds suggests that this compound likely possesses good thermal stability.[2][3][4][5][6]

-

Photostability: Aromatic ketones can be susceptible to photodegradation. It is advisable to protect the compound from light, especially during storage and in solution.

-

pH Stability: The molecule lacks readily hydrolyzable functional groups, suggesting it should be relatively stable across a range of pH values. However, extreme pH conditions combined with high temperatures could potentially lead to degradation.

-

Oxidative Stability: The methoxy group could be a site for oxidative degradation.

4.2. Potential Degradation Pathways

While specific degradation products are unknown, potential pathways could include:

-

Oxidation: Oxidation of the methoxy group or the aromatic ring.

-

Photodegradation: Norrish-type reactions of the ketone or other photochemical rearrangements.

4.3. Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify likely degradation products and establish degradation pathways.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound and a solution are heated at 60 °C for 24 hours.

-

Photodegradation: A solution is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Peak Purity and Mass Balance: The purity of the parent peak is assessed using a photodiode array (PDA) detector. Mass balance is calculated to account for all the material after degradation.

.dot

Caption: Workflow for a Forced Degradation Study.

4.4. Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended for this compound:

-

Solid: Store in a well-sealed container at controlled room temperature (20-25 °C) or refrigerated (2-8 °C), protected from light.

-

In Solution: Prepare solutions fresh. If storage is necessary, store in a tightly sealed, light-protected container at low temperature (-20 °C) to minimize degradation.

Conclusion

While experimental data for this compound is limited, this guide provides a robust framework for understanding its likely solubility and stability characteristics. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. Its fluorinated structure suggests good thermal stability, although photostability should be a consideration. The detailed experimental protocols provided herein offer a clear path for researchers to definitively characterize this promising molecule for its intended applications in drug development and other scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage (2024) | Henning Maag [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

Unlocking Potential: A Technical Guide to Difluorinated Methoxy Acetophenones in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the vast array of fluorinated synthons, difluorinated methoxy acetophenones are emerging as a class of compounds with significant potential. Their unique electronic properties, arising from the interplay between the electron-withdrawing difluoromethyl or difluoromethoxy group and the electron-donating methoxy group, make them attractive building blocks for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of difluorinated methoxy acetophenones, offering a valuable resource for researchers in the field.

The introduction of a difluoromethyl (-CF2H) or difluoromethoxy (-OCF2H) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These alterations can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the synthetic methodologies for creating these valuable compounds, summarize their known biological activities with a focus on enzyme inhibition, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, we will explore the signaling pathways potentially modulated by these compounds, visualized through clear and concise diagrams.

Synthesis of Difluorinated Methoxy Acetophenones

The synthesis of difluorinated methoxy acetophenones can be achieved through several routes, primarily involving the introduction of the difluorinated moiety onto a precursor acetophenone or the construction of the acetophenone scaffold from a difluorinated starting material.

General Synthetic Approaches

Two common strategies for synthesizing these compounds are:

-

Difluoromethylation of a Hydroxyacetophenone: This approach involves the reaction of a hydroxy-substituted methoxy acetophenone with a difluorocarbene source. A common reagent for this transformation is sodium 2-chloro-2,2-difluoroacetate, which upon heating, generates difluorocarbene.[2]

-

Friedel-Crafts Acylation: This classic method can be adapted to use a difluorinated anisole derivative as the starting material, which is then acylated to introduce the acetyl group.

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of representative difluorinated methoxy acetophenones.

Protocol 1: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one [2]

This protocol describes the difluoromethylation of a substituted hydroxyacetophenone.

-

Materials:

-

1-(3-chloro-4-hydroxyphenyl)ethan-1-one

-

Cesium carbonate (Cs₂CO₃)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized water

-

Nitrogen gas

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a 100 mL round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).

-

Seal the flask with a rubber septum, evacuate, and backfill with nitrogen three times.

-

Add dry DMF (27 mL) and deionized water (3.2 mL) via syringe and stir the mixture.

-

Degas the solution with nitrogen for 1 hour while stirring.

-

Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) in one portion under a stream of nitrogen.

-

Equip the flask with an air condenser and heat the reaction mixture in an oil bath at 120 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material has an Rf of 0.3 and the product has an Rf of 0.5 in 1:1 hexanes:diethyl ether.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Synthesis of 2'-(Difluoromethoxy)acetophenone [3]

This protocol outlines the synthesis via difluoromethylation of 2'-hydroxyacetophenone.

-

Materials:

-

1-(2-Hydroxyphenyl)ethanone (2'-Hydroxyacetophenone)

-

Potassium hydroxide (KOH)

-

Acetonitrile

-

Water

-

Diethyl [bromo(difluoro)methyl]phosphonate

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend potassium hydroxide (105 g, 1872 mmol) in a mixture of acetonitrile (200 mL) and water (200 mL) and cool to approximately -20°C.

-

Add 1-(2-Hydroxyphenyl)ethanone (11.28 mL, 93.7 mmol) dropwise.

-

Add diethyl [bromo(difluoro)methyl]phosphonate (33.27 mL, 187.3 mmol) over 15 minutes.

-

Allow the mixture to warm to room temperature over 1 hour.

-

Extract the mixture with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with brine (50 mL).

-

Dry the organic phase over magnesium sulfate and concentrate under vacuum.

-

Purify the resulting oil by flash chromatography to yield 2'-(difluoromethoxy)acetophenone as a colorless oil (yield: 92%).

-

Potential Applications in Research

Difluorinated methoxy acetophenones serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to participate in various chemical transformations to construct more complex scaffolds.

Enzyme Inhibition

A primary area of interest for these compounds is in the development of enzyme inhibitors. The unique electronic nature of the difluorinated methoxy-substituted phenyl ring can lead to favorable interactions within the active sites of enzymes, particularly kinases.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition:

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses.[4][5] Its dysregulation is implicated in a host of diseases, including inflammatory disorders and cancer.[5] Consequently, inhibitors of p38 MAPK are of significant therapeutic interest. While direct evidence for difluorinated methoxy acetophenones as p38 MAPK inhibitors is still emerging, their structural features are consistent with known p38 inhibitors. The fluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket of the kinase.

Steroid Sulfatase (STS) Inhibition:

Steroid sulfatase is an enzyme responsible for the hydrolysis of steroid sulfates, a process that is implicated in the progression of hormone-dependent cancers such as breast cancer. A study on 2-difluoromethoxy-substituted estratriene derivatives, which share the core difluoromethoxy phenyl moiety, has demonstrated potent inhibitory activity against STS.[6]

Building Blocks for Heterocyclic Scaffolds

Difluorinated methoxy acetophenones can be utilized in condensation reactions to form various heterocyclic compounds with known pharmacological relevance, such as chalcones and pyrazoles.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for difluorinated methoxy acetophenone derivatives and structurally related compounds.

| Compound | Target/Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate (structurally related) | MCF-7 (Breast Cancer) | Anti-proliferative | 0.28 | [6] |

| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate (structurally related) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | >5 | [6] |

| 2-Difluoromethoxyestrone-3-sulfamate (structurally related) | MCF-7 (Breast Cancer) | Anti-proliferative | 0.58 | [6] |

| 2-Difluoromethoxyestrone-3-sulfamate (structurally related) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.99 | [6] |

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| 2-Difluoromethoxyestradiol-3,17-O,O-bis-sulfamate (structurally related) | Steroid Sulfatase (STS) | Whole Cell (JEG-3) | 3.7 | [6] |

| 2-Difluoromethoxyestrone-3-sulfamate (structurally related) | Steroid Sulfatase (STS) | Whole Cell (JEG-3) | 55 | [6] |

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Assay (p38 MAPK)

This protocol describes a general method for evaluating the inhibitory activity of a compound against p38 MAPK using a luminescence-based assay that measures ADP production.[7][8]

-

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase substrate (e.g., ATF-2)

-

ATP

-

Kinase assay buffer

-

Test compound (difluorinated methoxy acetophenone derivative)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 1%.

-

Kinase Reaction:

-

Add the p38α kinase, the kinase substrate, and the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

-

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of the compounds on cancer cell lines.[9]

-

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the difluorinated methoxy acetophenone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Signaling Pathways and Logical Relationships

To visualize the potential mechanism of action of difluorinated methoxy acetophenones as p38 MAPK inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a conceptual workflow for inhibitor screening.

Caption: p38 MAPK signaling pathway and the potential point of inhibition.

Caption: A conceptual workflow for the development of difluorinated methoxy acetophenone-based inhibitors.

Conclusion

Difluorinated methoxy acetophenones represent a promising and underexplored class of compounds in medicinal chemistry. Their synthesis, while requiring specialized reagents, is accessible through established chemical methodologies. The unique physicochemical properties imparted by the difluoromethoxy or difluoromethyl group make them attractive candidates for the development of novel enzyme inhibitors, particularly targeting kinases involved in inflammatory and proliferative diseases. The provided protocols and data serve as a foundational resource to stimulate further research into the potential applications of these versatile molecules. As more quantitative biological data becomes available, the full potential of difluorinated methoxy acetophenones in drug discovery will undoubtedly be realized, paving the way for the development of new and effective therapeutic agents.

References

- 1. 2,2-Difluoro-1-(5-methoxy-2-methylphenyl)ethanone | C10H10F2O2 | CID 177689679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2'-(DIFLUOROMETHOXY)ACETOPHENONE 98 synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Literature review on the synthesis of fluorinated aromatic ketones

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic ketones can significantly alter their physicochemical and biological properties, making them valuable scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing these important compounds, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid in reaction design and optimization.

Core Synthetic Strategies

The synthesis of fluorinated aromatic ketones can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prominent methods include Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and direct electrophilic fluorination.

Friedel-Crafts Acylation

A classic and direct method for the formation of aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[1][2]. In the context of fluorinated substrates, fluorobenzene and its derivatives can be acylated to produce the corresponding fluorinated aromatic ketones. The fluorine atom is an ortho-, para-director, meaning the acyl group will primarily add to the positions ortho and para to the fluorine[3]. Due to steric hindrance, the para-substituted product is often favored[3].

Table 1: Friedel-Crafts Acylation of Fluorobenzene

| Acylating Agent | Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 4-Fluoroacetophenone | - | [4] |

| 6-Chlorohexanoyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 4-Fluoro-6-chlorohexanophenone | - | [5] |

| Acetic anhydride | 85% H₃PO₄ | - | Heat | Acetylferrocene* | - | [6] |

| Various | Trifluoromethanesulfonic acid / Rare earth triflates | Solvent-free | RT | Various aryl ketones | - | [7] |

| Acetic acid / Benzoic acid | Trifluoroacetic anhydride / Bismuth or Scandium triflate | Solvent-free | 30 | Aromatic ketones | - | [8] |

Note: While not a fluorinated aromatic ketone, this provides a general protocol for Friedel-Crafts acylation.

-

Apparatus Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 6-chlorohexanoyl chloride (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, can be employed to synthesize fluorinated biaryl ketones by reacting a fluorinated arylboronic acid with an aryl halide (or vice-versa) in the presence of a palladium catalyst and a base[9].

Nucleophilic Aromatic Substitution (SNAr)

For highly fluorinated aromatic systems, such as perfluoroarenes, nucleophilic aromatic substitution is a viable strategy. A recently developed method utilizes N-heterocyclic carbenes (NHCs) as catalysts for the reaction between aryl aldehydes and perfluoroarenes to produce perfluorinated diarylmethanones[2][10][11]. This metal-free approach offers broad substrate compatibility and tolerance to various functional groups[2].

Table 2: NHC-Catalyzed SNAr for Perfluorinated Diarylmethanones [2]

| Aryl Aldehyde | Perfluoroarene | Yield (%) |

| Benzaldehyde | Pentafluoropyridine | 95 |

| 4-Methoxybenzaldehyde | Pentafluoropyridine | 99 |

| 4-(Trifluoromethyl)benzaldehyde | Pentafluoropyridine | 85 |

| 4-Chlorobenzaldehyde | Pentafluoropyridine | 92 |

| Benzaldehyde | Hexafluorobenzene | 88 |

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the NHC precatalyst (e.g., IPr·HCl, 0.1 mmol), base (e.g., DBU, 0.1 mmol), 4-(trifluoromethyl)benzaldehyde (0.5 mmol), and hexafluorobenzene (1.0 mmol) in an appropriate solvent (e.g., THF, 2 mL) under an inert atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Electrophilic Fluorination

Direct fluorination of a pre-existing aromatic ketone can be achieved using electrophilic fluorinating agents. Selectfluor® (F-TEDA-BF₄) is a widely used reagent for this purpose[12][13][14]. The reaction typically proceeds at the α-position to the carbonyl group. For cyclic ketones, this method can be highly effective, and in some cases, both mono- and di-fluorination can be achieved by controlling the stoichiometry of the fluorinating agent[13].

Table 3: Electrophilic Fluorination of Ketones with Selectfluor®

| Substrate | Stoichiometry of Selectfluor® | Solvent | Temp. | Product | Yield (%) | Reference |

| 1,3-Cyclopentanedione | 1.1 eq. | CH₃CN/H₂O | RT | 2-Fluoro-1,3-cyclopentanedione | 50 | [12] |

| 1,3-Cyclohexanedione | 1.1 eq. | CH₃CN/H₂O | RT | 2-Fluoro-1,3-cyclohexanedione | 55 | [12] |

| 1-Indanone | 1.0 eq. | CH₃CN | Reflux | 2-Fluoro-1-indanone | 70 | [12] |

| 3-Oxo-N-phenylbutanamide | 1.1 eq. | CH₃CN/H₂O | RT | 2-Fluoro-3-oxo-N-phenylbutanamide | up to 93 | [13] |

| 3-Oxo-N-phenylbutanamide | 2.1 eq. | CH₃CN/H₂O | RT | 2,2-Difluoro-3-oxo-N-phenylbutanamide | up to 99 | [13] |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1 equivalent) in acetonitrile.

-

Reagent Addition: Add Selectfluor® (1.1 equivalents for monofluorination or 2.1 equivalents for difluorination) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for 10-96 hours, monitoring the progress by TLC or NMR.

-

Workup: Remove the solvent under reduced pressure.

-

Extraction: Take up the resulting residue in dichloromethane and wash with three portions of distilled water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by chromatography.

Conclusion

The synthesis of fluorinated aromatic ketones is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route depends heavily on the desired substitution pattern, the nature of the starting materials, and the required functional group tolerance. Friedel-Crafts acylation offers a direct approach for less substituted fluoroarenes, while palladium-catalyzed cross-coupling reactions provide access to more complex biaryl structures. For perfluorinated systems, NHC-catalyzed SNAr reactions present a mild and efficient metal-free alternative. Finally, direct electrophilic fluorination of existing ketones with reagents like Selectfluor® allows for the late-stage introduction of fluorine alpha to the carbonyl group. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic synthesis of these valuable fluorinated compounds.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. benchchem.com [benchchem.com]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. DSpace [repository.kaust.edu.sa]

- 11. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 13. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

Biological Activity of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone Derivatives: A Survey of the Current Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide will, therefore, provide a representative overview based on closely related structures to illustrate the potential biological activities and the methodologies used for their evaluation. This will serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific class of compounds.

Representative Biological Activities of Structurally Related Fluorinated Phenyl Ethanone Derivatives

While specific data on derivatives of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone is limited, studies on analogous compounds, such as chalcones derived from other difluorophenyl ethanones, provide valuable insights into their potential biological activities. The primary area of investigation for these related compounds has been in oncology.

Anticancer Activity

Chalcones derived from the condensation of fluorinated acetophenones with various aromatic aldehydes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Representative Difluoro-Dimethoxy Chalcone Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |

| 1 | 1-(2,4-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 15.6 |

| HSC-2 (Oral Squamous Cell Carcinoma) | 18.8 | ||

| 2 | 1-(2,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 12.5 |

| HSC-2 (Oral Squamous Cell Carcinoma) | 14.3 | ||

| 3 | 1-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 9.4 |

| HSC-2 (Oral Squamous Cell Carcinoma) | 10.9 | ||

| 4 | 1-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | 8.6 |

| HSC-2 (Oral Squamous Cell Carcinoma) | 9.8 |

Note: The data presented in this table is based on studies of structurally similar compounds and is intended to be representative of the potential activity of derivatives of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of chalcone derivatives, which can be adapted for the investigation of derivatives of this compound.

General Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones.

Workflow for Chalcone Synthesis and Evaluation

Safety and Handling of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling precautions for 1-(3,5-Difluoro-4-methoxyphenyl)ethanone based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound (CAS No. 170570-79-3) was not available at the time of writing. Therefore, this compound should be handled with the utmost caution as a research chemical of unknown toxicity. The information herein is intended as a guide and should be supplemented by a thorough risk assessment by qualified personnel before handling.

Introduction

This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. The presence of difluoro- and methoxy- substitutions on the phenyl ring suggests that this compound may possess unique biological activities and reactivity. However, the introduction of fluorine atoms can also significantly alter the toxicological profile compared to non-fluorinated analogues. This guide provides a framework for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

Assumed Potential Hazards:

-

Harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

One supplier, ChemScene, classifies this chemical as a dangerous good for shipping purposes, which indicates recognized hazardous properties.[7]

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 170570-79-3 | ChemScene[7] |

| Molecular Formula | C₉H₈F₂O₂ | ChemScene[7] |

| Molecular Weight | 186.16 g/mol | ChemScene[7] |

| Purity | ≥98% | ChemScene[7] |

| Storage Temperature | 4°C | ChemScene[7] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a conservative approach to handling is essential. The following protocols are recommended:

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Skin Protection:

-

Wear a lab coat to protect personal clothing.

-

Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices:

-

Avoid inhalation of dust or vapors.[3]

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

The following diagram outlines a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

-

Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[2]

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Ventilate the area.

-

For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

-

For larger spills, contain the spill and absorb with an inert material.

-

Do not allow the material to enter drains or waterways.

The following diagram illustrates the logical flow of actions in an emergency situation.

Caption: Emergency response procedures for exposure or spills.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

A storage temperature of 4°C is recommended.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

-

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[1]

-

Do not dispose of down the drain or into the environment.

-

Waste disposal should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a research chemical with an incompletely characterized toxicological profile. The presence of fluorine atoms warrants a high degree of caution. All personnel handling this compound must be thoroughly trained in the procedures outlined in this guide and in general laboratory safety. A comprehensive, site-specific risk assessment should be conducted before any work with this compound commences. Adherence to these safety protocols will help to minimize the risk of exposure and ensure a safe laboratory environment.

References

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fluoridealert.org [fluoridealert.org]

- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoro-4-methoxyphenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Molar Equiv. | Amount |

| 1,3-Difluoro-2-methoxybenzene | C₇H₆F₂O | 144.12 | 0.1 | 1.0 | 14.41 g |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.105 | 1.05 | 8.24 g (7.45 mL) |